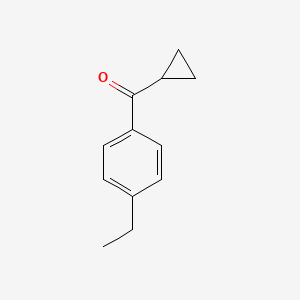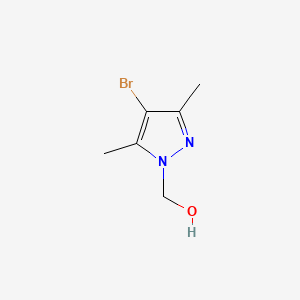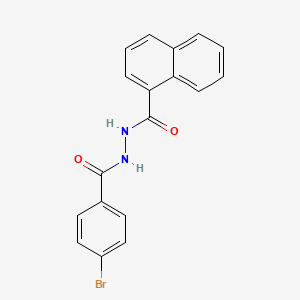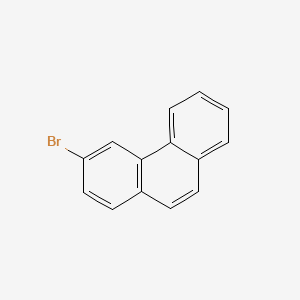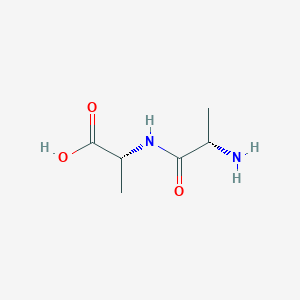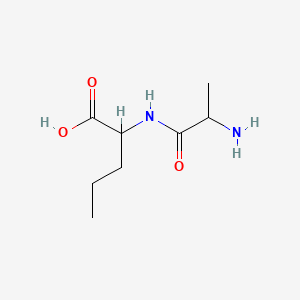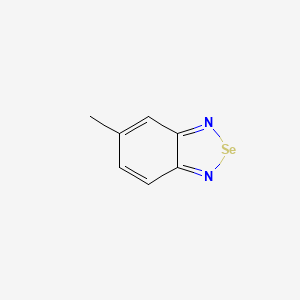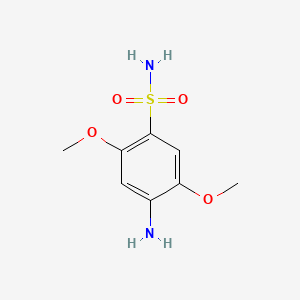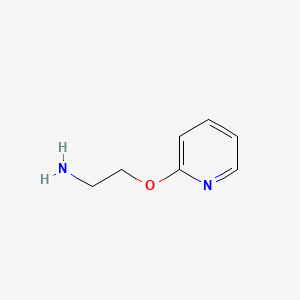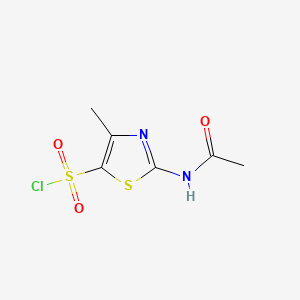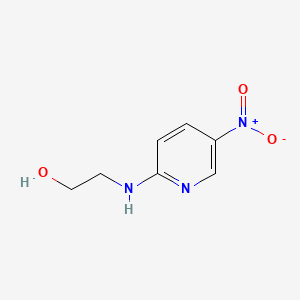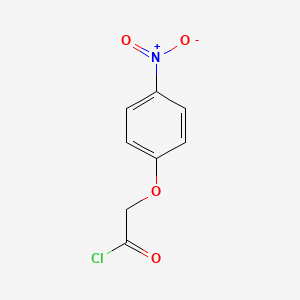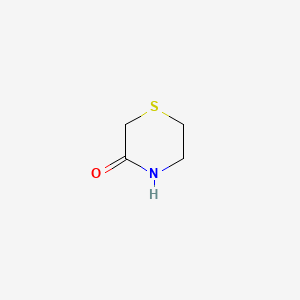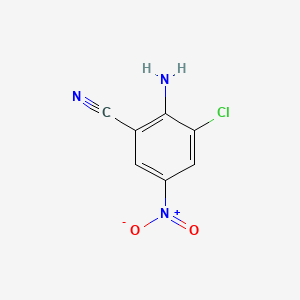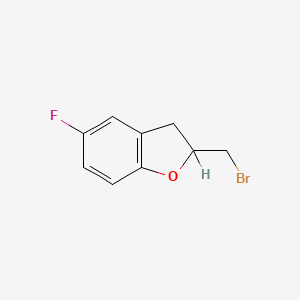
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran involves various methods, including regioselective bromocyclization of 2-alkynylbenzoic acids, demonstrating the broad substrate scope and the potential for further elaboration via palladium-catalyzed cross-coupling reactions or conversion into other heterocycles through simple operations (Zheng et al., 2019). Additionally, organocatalytic activation of N-bromosuccinimide has been utilized for the intramolecular reaction of 2-allylphenols to obtain 2-bromomethyl-2,3-dihydrobenzofurans, highlighting the efficacy of using acetyl hypobromite as the active brominating agent in a robust protocol that allows scaling up (Furst et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran and related compounds has been extensively studied through various spectroscopic techniques. For instance, the synthesis and structural characterization of related benzofuran derivatives have been performed, providing insights into the crystal packing and molecular recognition processes, which are crucial for understanding the chemical and physical properties of these compounds (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran and its derivatives undergo a variety of chemical reactions, including palladium-catalyzed cross-coupling, debrominative decarboxylation, and bromodecarboxylation, leading to a wide range of functionalized products. These reactions underscore the compound's versatility and its role as a precursor in synthesizing novel organic molecules with potential biological activity (Benneche et al., 2008).
Physical Properties Analysis
The physical properties of 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. Studies on related compounds provide valuable data on these properties, facilitating their use in various applications (Yeong et al., 2018).
科学的研究の応用
Synthesis and Chemical Transformations
- Synthesis of 2-Bromomethyl-2,3-dihydrobenzofurans : Utilized in the synthesis of highly functionalized compounds through intramolecular reactions. A catalytic process involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and acetic acid has been developed for this purpose, enabling a range of 2-allylphenols conversions (Furst, C. G. et al., 2020).
- Dearomatizing Fluoroaroylation : A method for accessing 2,3-difunctionalized dihydrobenzofurans using aroyl fluorides as bifunctional reagents. This process features cooperative NHC/photoredox catalysis (Yu, X. et al., 2022).
- Novel Synthesis Techniques : A new method for regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans has been developed, having potential applications in drug discovery (Shaikh, A. K. & Varvounis, G., 2014).
Pharmacological Applications
- Potential Antitumor Agents : Certain 2,3-dihydrobenzofuran derivatives have shown promising activity as potential antitumor agents, particularly in leukemia and breast cancer cell lines. These compounds inhibit tubulin polymerization, indicating their mechanism of action (Pieters, L. et al., 1999).
Advanced Material Synthesis
- Electrochemical Partial Fluorination : Anodic fluorination of benzofuran derivatives has been used to synthesize various fluorinated products, including 2,3-difluoro-2,3-dihydrobenzofuran derivatives (Dawood, K. & Fuchigami, T., 2004).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(bromomethyl)-5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNGWOYGHJPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245827 | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
CAS RN |
37603-11-5 | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37603-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037603115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC103155 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-5-fluoro-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

